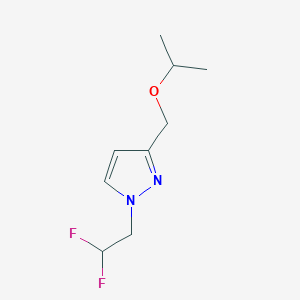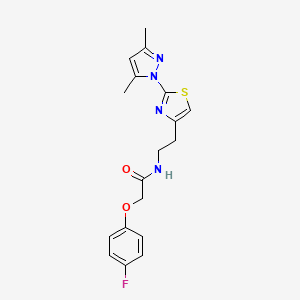
4-Bromo-5-(methoxymethyl)-1-methyltriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-(methoxymethyl)-1-methyltriazole is a chemical compound with the molecular formula C5H8BrN3O It belongs to the class of triazoles, which are five-membered ring compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(methoxymethyl)-1-methyltriazole typically involves the bromination of a suitable precursor triazole compound. One common method includes the reaction of 1-methyl-1H-1,2,3-triazole with bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, while also ensuring safety and scalability. The final product is typically purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-(methoxymethyl)-1-methyltriazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution Reactions: Formation of substituted triazoles with various functional groups.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dihydrotriazoles.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-(methoxymethyl)-1-methyltriazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of triazole-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-(methoxymethyl)-1-methyltriazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and methoxymethyl group may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-1,2,3-triazole: Lacks the bromine and methoxymethyl groups, making it less reactive in certain substitution reactions.
4-Bromo-1-methyl-1H-1,2,3-triazole: Similar structure but lacks the methoxymethyl group, affecting its chemical properties and reactivity.
5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole: Lacks the bromine atom, which influences its reactivity in halogenation reactions.
Uniqueness: 4-Bromo-5-(methoxymethyl)-1-methyltriazole is unique due to the presence of both the bromine atom and the methoxymethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Eigenschaften
IUPAC Name |
4-bromo-5-(methoxymethyl)-1-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O/c1-9-4(3-10-2)5(6)7-8-9/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXOZLLKWIRMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B2623082.png)
![N-[(2,5-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide](/img/structure/B2623083.png)
![N-(2,4-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2623084.png)
![Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate](/img/structure/B2623085.png)



![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2623094.png)
![(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2623096.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2623098.png)
![Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride](/img/structure/B2623100.png)
![N,N-DIETHYL-5-(5-{[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-AMINE](/img/structure/B2623101.png)
![3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2623102.png)
![2-{4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2623103.png)
